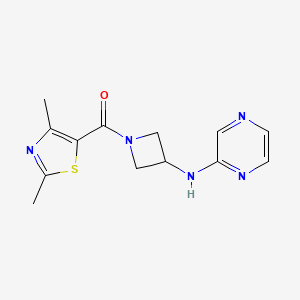

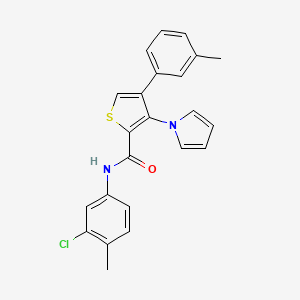

![molecular formula C12H14N4O3 B2735822 (3E)-3-[2-(4-methyl-2-nitrophenyl)hydrazinylidene]piperidin-2-one CAS No. 94850-47-2](/img/structure/B2735822.png)

(3E)-3-[2-(4-methyl-2-nitrophenyl)hydrazinylidene]piperidin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3E)-3-[2-(4-methyl-2-nitrophenyl)hydrazinylidene]piperidin-2-one, also known as 4-methyl-2-nitrophenylhydrazine, is a widely used organic compound in scientific research. It is a white crystalline solid with a melting point of 197-198°C and a molecular weight of 238.25 g/mol. It is soluble in ethanol, chloroform, and methanol, and is insoluble in water. 4-methyl-2-nitrophenylhydrazine is primarily used in the synthesis of various organic compounds, such as substituted piperidines and piperazines, and has been used in a variety of scientific research applications.

Scientific Research Applications

Organic Selenium and Sulfur Compounds Synthesis

Research in the synthesis of organic selenium and sulfur compounds highlights the reactivity of nitrophenyl and similar compounds in forming new chemical entities. For instance, studies on organic selenium compounds involve the synthesis of new diaryl-selenides and selenones containing amino acid moieties through reactions with chloroacetyl chloride, amines, and hydrazine, leading to the formation of Schiff bases and selenones upon oxidation (Abbady & Abdel‐Hafez, 2000). Such compounds are of interest for their potential biological activities and as intermediates in pharmaceutical chemistry.

Biological Studies of Piperidine Derivatives

Piperidin derivatives, including those related to the specified compound, have been synthesized and evaluated for their biological activities. Research into the synthesis, characterization, and biological studies of N-(2,4-Dinitro-phenyl)-N'-(2,3,5,6-tetraphenyl-piperidin-4ylidine)-hydrazine demonstrates the significance of piperidine in medicinal chemistry, highlighting its role in producing compounds with potential herbicidal, fungicidal, anticancer, and anaesthetic properties (Mubarak, 2017).

Structural and Conformational Analysis

Detailed structural and conformational analysis of piperidine and related compounds provides insight into their stereochemistry and potential interactions in biological systems. For example, crystal structure analysis of various piperidin-4-one derivatives reveals their conformational preferences, which are crucial for understanding their reactivity and biological activity (Hemalatha & Nagarajan, 2010). Such studies are essential for drug design and the development of new therapeutic agents.

Antimicrobial Activity

The synthesis and evaluation of novel 1-[3-(1,8-Naphthyridin-2-yl)phenyl]-3-arylurea derivatives, including those derived from reactions involving piperidine, have shown inhibitory effects on bacterial growth, demonstrating the potential of piperidine derivatives in antimicrobial research (Bhasker et al., 2018).

Drug Discovery and Development

In drug discovery and development, the structural diversity offered by the 1,2-diphenylethylamine template, from which compounds like "(3E)-3-[2-(4-methyl-2-nitrophenyl)hydrazinylidene]piperidin-2-one" are derived, facilitates the discovery of substances with potential as 'research chemicals'. This diversity has led to the development of compounds with N-methyl-D-aspartate (NMDA) receptor antagonist activity, contributing to the exploration of new therapeutic pathways (McLaughlin et al., 2016).

properties

IUPAC Name |

(3E)-3-[(4-methyl-2-nitrophenyl)hydrazinylidene]piperidin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O3/c1-8-4-5-9(11(7-8)16(18)19)14-15-10-3-2-6-13-12(10)17/h4-5,7,14H,2-3,6H2,1H3,(H,13,17)/b15-10+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPLHDJVBVLLPJD-XNTDXEJSSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NN=C2CCCNC2=O)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)N/N=C/2\CCCNC2=O)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3E)-3-[2-(4-methyl-2-nitrophenyl)hydrazinylidene]piperidin-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(tert-butyl)-1-(3,4-difluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2735740.png)

![N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(phenylsulfonyl)propanamide](/img/structure/B2735742.png)

![6-oxo-N-phenyl-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-diene-11-carboxamide](/img/structure/B2735744.png)

![N-(4-chlorophenethyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2735746.png)

![2-[4-(1,3-Benzothiazol-2-YL)phenoxy]propanoic acid](/img/structure/B2735752.png)

![(2S)-2-[2-(4-methoxyphenyl)ethylcarbamoylamino]pentanedioic Acid](/img/structure/B2735755.png)

![N-[2-(4-chlorobenzoyl)-3-(piperidin-1-ylcarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]acetamide](/img/structure/B2735756.png)

![N-[[1-[(3-Fluorophenyl)methyl]-1,2,4-triazol-3-yl]methyl]but-2-ynamide](/img/structure/B2735761.png)